

Application Notes and Protocols: 2(Methylamino)ethanol in Pharmaceutical Intermediate Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **2- (Methylamino)ethanol** as a versatile building block in the synthesis of pharmaceutical intermediates. The document details its chemical properties, key applications with a specific focus on the synthesis of a ranitidine precursor, and provides a detailed experimental protocol.

Introduction to 2-(Methylamino)ethanol

2-(Methylamino)ethanol, also known as N-Methylethanolamine (MMEA), is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group. This unique structure allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility stems from its ability to undergo reactions such as N-alkylation, esterification, and cyclization, providing pathways to a diverse range of pharmaceutical scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(Methylamino)ethanol** is crucial for its effective use in synthesis.



Property	Value	Reference
Molecular Formula	C ₃ H ₉ NO	[2][3]
Molecular Weight	75.11 g/mol	[2][3]
Appearance	Colorless to light yellow viscous liquid	[4][5]
Boiling Point	159 °C (1013 hPa)	[2][5]
Melting Point	-3 °C	[5]
Density	0.94 g/cm³ (at 20 °C)	[2]
Flash Point	76 °C	[2]
Solubility	Highly soluble in water and alcohols	[4]
CAS Number	109-83-1	[2][3]

Applications in Pharmaceutical Intermediate Synthesis

2-(Methylamino)ethanol serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctionality is leveraged to introduce the N-methyl ethanolamine moiety into the target molecule or to construct heterocyclic systems.

Key Reaction Types:

- N-Alkylation: The secondary amine is readily alkylated to introduce substituents.
- Esterification: The hydroxyl group can be esterified to produce ester derivatives.
- Cyclization Reactions: Both the amine and hydroxyl groups can participate in cyclization reactions to form various heterocyclic structures.

Examples of Pharmaceutical Intermediates:

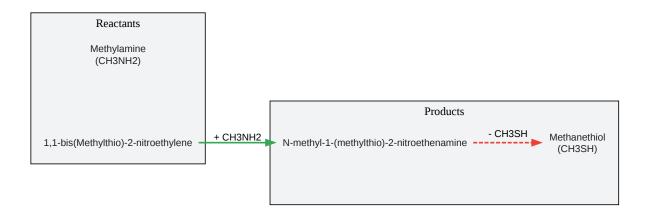


While **2-(Methylamino)ethanol** is implicated in the synthesis of various pharmaceuticals, a prominent example is its role in the synthesis of a key precursor to Ranitidine, a well-known H₂ histamine receptor antagonist used to decrease stomach acid production.[6][7] Specifically, a derivative of **2-(methylamino)ethanol**, methylamine, is used to synthesize the intermediate N-methyl-1-(methylthio)-2-nitroethenamine.

Experimental Protocol: Synthesis of a Key Ranitidine Intermediate

This protocol details the synthesis of N-methyl-1-(methylthio)-2-nitroethenamine, a crucial intermediate in the production of Ranitidine. This synthesis showcases the nucleophilic character of methylamine, a close derivative of **2-(methylamino)ethanol**.

Reaction Scheme:



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Caption: Synthesis of N-methyl-1-(methylthio)-2-nitroethenamine.

Materials and Reagents:



Reagent	CAS Number	Molecular Weight (g/mol)
1,1-bis(Methylthio)-2- nitroethylene	13623-94-4	165.24
Methylamine (40% in water)	74-89-5	31.06
Anhydrous Acetonitrile	75-05-8	41.05

Equipment:

- · Round-bottom flask with a reflux condenser
- · Magnetic stirrer with heating mantle
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-bis(methylthio)-2-nitroethylene in anhydrous acetonitrile.
- Addition of Methylamine: To the stirred solution, add methylamine dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization.

Quantitative Data:



Parameter	Value	Reference
Reactant Ratio	1:1 (1,1-bis(Methylthio)-2- nitroethylene : Methylamine)	[8]
Solvent	Anhydrous Acetonitrile	[8]
Reaction Temperature	Reflux (~82°C)	[8]
Reaction Time	4 - 8 hours	[8]
Yield	65 - 85%	[8]

Physicochemical Properties of the Intermediate:

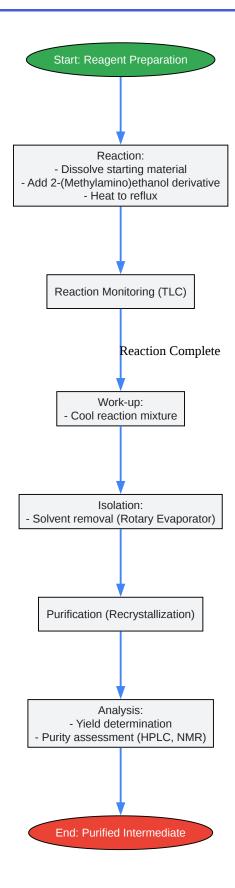
Property	Value	Reference
Molecular Formula	C4H8N2O2S	[9]
Molecular Weight	148.18 g/mol	[9]
Appearance	Yellow Solid	
Melting Point	112-118 °C	
CAS Number	61832-41-5	

Logical Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using **2-(Methylamino)ethanol** or its derivatives.





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Caption: General workflow for intermediate synthesis.



Signaling Pathway (Example: Ranitidine's Mechanism of Action):

Ranitidine, synthesized from intermediates derived from **2-(Methylamino)ethanol** chemistry, acts as an H₂ histamine receptor antagonist. The diagram below illustrates its mechanism of action.



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Caption: Ranitidine's mechanism of action.

By competitively blocking the H₂ receptor, Ranitidine prevents histamine from binding, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion.[6][7][10][11] This makes it an effective treatment for conditions associated with excessive stomach acid.[11] [12]

Conclusion

2-(Methylamino)ethanol is a highly versatile and valuable reagent in the synthesis of pharmaceutical intermediates. Its dual functionality provides a powerful tool for medicinal chemists to construct complex molecules. The detailed protocol for the synthesis of a key ranitidine intermediate serves as a practical example of its application. Understanding its properties, reaction capabilities, and the biological context of the final drug products is essential for its effective utilization in drug discovery and development.

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